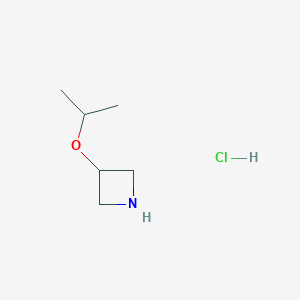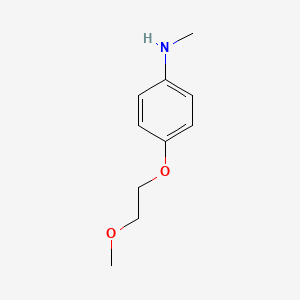
4-(2-methoxyethoxy)-N-methylaniline
Overview
Description
4-(2-Methoxyethoxy)-N-methylaniline, also known as 4-MEMA, is a synthetic organic compound with a wide range of applications in the scientific research and laboratory fields. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. 4-MEMA has been found to be useful in the production of a variety of organic compounds, as well as in studies of the properties of organic molecules. In addition, 4-MEMA has been studied extensively for its biochemical and physiological effects, and is being explored for potential therapeutic applications.
Scientific Research Applications
Photopolymerization
Research on nitroxide-mediated photopolymerization explores the use of alkoxyamine compounds with chromophore groups for initiating polymerization under UV irradiation, which could imply potential applications for 4-(2-methoxyethoxy)-N-methylaniline in similar photoinitiated polymerization processes (Guillaneuf et al., 2010).
Electrochemical Applications
Studies on the electrochemical polymerization of ortho-methoxyaniline and its derivatives highlight their utility in developing pH sensors and electrochemically active films. This suggests that this compound could be investigated for similar electrochemical sensor applications (Lindino & Bulhões, 1996).
Polymerization Kinetics
The electropolymerization of methoxyaniline derivatives, including the study of polymerization kinetics and the structural properties of the resulting polymers, points to the potential use of this compound in synthesizing novel conductive polymers with specific electrical and optical properties (Viva et al., 2002).
properties
IUPAC Name |
4-(2-methoxyethoxy)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9-3-5-10(6-4-9)13-8-7-12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNSZAXDAZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



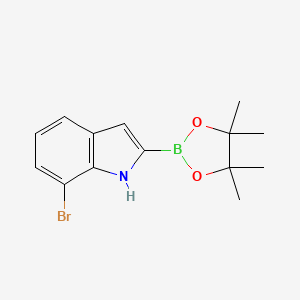



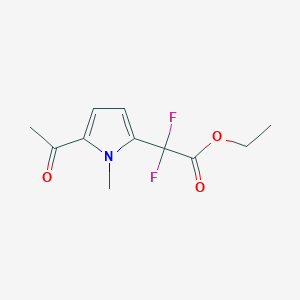

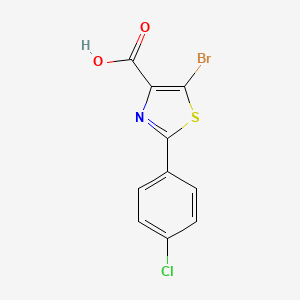

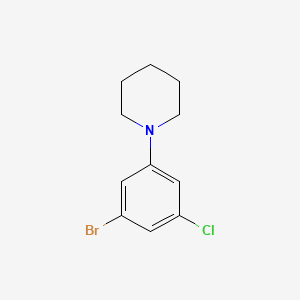
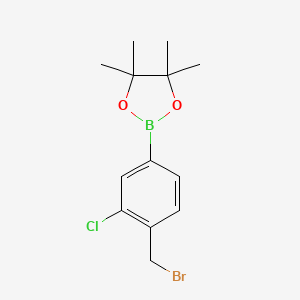
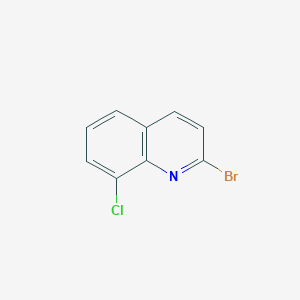
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)

